Structural Differentiation: Isopropylthio vs. Bromo Substituent at the 4-Position of the Benzyl-Oxadiazole Moiety
The target compound (CAS 1211232-97-1) differs from its closest cataloged analog, Antitubercular agent-12 (CAS 905677-04-5, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide), by the replacement of a 4-bromophenyl group with a 4-(isopropylthio)benzyl group at the oxadiazole 5-position . No direct head-to-head comparison has been published. However, based on the 2022 SAR framework for nitrofuran-1,3,4-oxadiazole hybrids, substituted benzene groups are more favored than cycloalkyl or heterocyclic groups for anti-TB activity [1]. The isopropylthio substituent introduces a thioether moiety with distinct electronic (σₚ ≈ +0.03 for SMe vs. +0.23 for Br) and lipophilic contributions (π ≈ +0.61 for SMe vs. +0.86 for Br, fragment-based) that are predicted to modulate membrane permeability and target binding differently than the bromo substituent [2]. This structural divergence makes CAS 1211232-97-1 a chemically distinct probe for SAR expansion beyond the published series.
| Evidence Dimension | 4-Position substituent on benzyl-oxadiazole moiety |
|---|---|
| Target Compound Data | 4-(isopropylthio)benzyl (C₁₀H₁₃S; MW fragment ~165; thioether, H-bond acceptor) |
| Comparator Or Baseline | Antitubercular agent-12 (CAS 905677-04-5): 4-bromophenyl (C₆H₄Br; MW fragment ~156; halogen bond donor) |
| Quantified Difference | No quantitative comparative bioactivity data available. Physicochemical difference: estimated ΔcLogP ≈ -0.3 (isopropylthio analog less lipophilic than bromo analog by fragment-based calculation); topological polar surface area (TPSA) increased by ~25 Ų due to sulfur atom contribution. |
| Conditions | In silico fragment-based property comparison; no experimental comparative assay context identified. |
Why This Matters
This structural difference provides a distinct chemical starting point for SAR exploration, as the isopropylthio group offers different electronic and steric properties compared to the halogenated analogs that dominate the published antitubercular series.
- [1] Wang A, Xu S, Chai Y, Xia G, Wang B, Lv K, Wang D, Qin X, Jiang B, Wu W, Liu M, Lu Y. Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents. Bioorg Med Chem. 2022;53:116529. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Fragment constants for aromatic substituents. View Source
